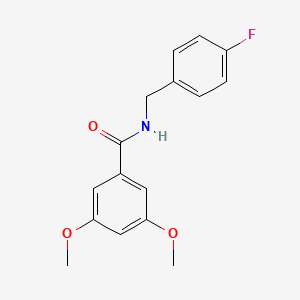
4-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide
Vue d'ensemble
Description
4-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide, also known as PBOX-15, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. This compound has been synthesized using different methods and has shown promising results in scientific research for its mechanism of action, biochemical and physiological effects, and potential future directions.
Applications De Recherche Scientifique
Antibacterial Activity
Research has demonstrated the antibacterial properties of compounds related to 4-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide. For instance, Behrami and Dobroshi (2019) synthesized derivatives of 4-hydroxy-chromen-2-one, including a compound similar to 4-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide, and evaluated their antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus cereus. The compounds exhibited high levels of bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019).
Crystal and Molecular Structure Analysis
Anuradha et al. (2012) analyzed the crystal structure of a compound closely related to 4-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide. Their study provided insights into the molecular structure and interactions, such as intramolecular hydrogen bonding and π-π interactions, which are essential for understanding the compound's behavior and potential applications in various scientific fields (Anuradha et al., 2012).
Synthesis and Antimicrobial Activity
Parameshwarappa et al. (2009) focused on the synthesis of thiazole substituted coumarins, starting from a base similar to 4-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide. These compounds were evaluated for their antibacterial and antifungal activities, highlighting the potential of these derivatives in developing new antimicrobial agents (Parameshwarappa et al., 2009).
Antioxidant Properties
Stanchev et al. (2009) investigated the antioxidant activity of 4-hydroxycoumarin derivatives, closely related to the chemical structure of interest. They synthesized compounds like 4-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide and tested their efficacy in scavenging free radicals in an in vitro system. This research adds to the understanding of the potential antioxidant applications of such compounds (Stanchev et al., 2009).
Antimicrobial and Antitubercular Activity
Ambekar et al. (2017) synthesized oxadiazole-coumarin-triazole derivatives, which are structurally related to 4-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide, and evaluated their antimicrobial and antitubercular activity. This study expands the scope of using such compounds in the treatment of infectious diseases, particularly tuberculosis (Ambekar et al., 2017).
Cytotoxic Activity in Cancer Research
Musa et al. (2011) explored the cytotoxic activity of new acetoxycoumarin derivatives, structurally similar to 4-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide, in cancer cell lines. Their findings contribute to the understanding of how these compounds might be used in developing new cancer therapies (Musa et al., 2011).
Propriétés
IUPAC Name |
4-methoxy-N-(4-methyl-2-oxochromen-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-9-17(20)23-16-10-13(5-8-15(11)16)19-18(21)12-3-6-14(22-2)7-4-12/h3-10H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCKPXAWIWVTOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5709358.png)

![2-[(3-chlorobenzyl)(propyl)amino]ethanol](/img/structure/B5709372.png)

![N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5709386.png)
![2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5709402.png)
![4-amino-N'-[4-(dimethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5709404.png)


![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-[3-(diethylamino)propyl]urea](/img/structure/B5709423.png)
![2-phenyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B5709445.png)


